molecular formula C19H20N2O2 B6572063 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide CAS No. 921912-88-1

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Cat. No.: B6572063
CAS No.: 921912-88-1
M. Wt: 308.4 g/mol
InChI Key: DOACFCKGZWJFMK-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core and a benzamide moiety. The presence of these functional groups makes it an interesting subject for studies in medicinal chemistry, material science, and other related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl acetoacetate in the presence of a base.

    Introduction of the Benzamide Moiety: The quinoline intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide

Uniqueness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is unique due to its specific combination of a quinoline core and a benzamide moiety This combination imparts distinct chemical and biological properties that may not be present in similar compounds

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-21-17-10-9-15(12-14(17)8-11-18(21)22)20-19(23)16-7-5-4-6-13(16)2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACFCKGZWJFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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